Structural Uniqueness and Complete Absence of Biological Annotation Against a 4-Chlorophenyl Sulfonamide TRPV1 Antagonist
The target compound (941955-50-6) has zero known biological activity in the ChEMBL database, a status confirmed by ZINC20 [1]. In contrast, the structurally distinct but subfamily-related TRPV1 antagonist compound 18 (4-chlorobenzyl derivative of a phenylsulfonamide propanamide) from Bioorg. Med. Chem. demonstrates a binding affinity Ki = 1.29 nM for hTRPV1 [2]. This dramatic divergence in annotation highlights that the target compound is an unexplored chemotype, whereas even closely related chlorophenyl sulfonamides are already assigned to a specific pharmacology. For researchers seeking a truly novel scaffold free from pre-existing target bias, 941955-50-6 offers an unambiguous blank slate.
| Evidence Dimension | ChEMBL Bioactivity Annotation Count |
|---|---|
| Target Compound Data | 0 known activities (ChEMBL 20) |
| Comparator Or Baseline | TRPV1 antagonist compound 18 (analog): Ki = 1.29 nM for hTRPV1 (published) |
| Quantified Difference | Absolute annotation gap (published vs. uncharacterized) |
| Conditions | ChEMBL database query vs. [3H]-resiniferatoxin binding assay for hTRPV1 |
Why This Matters
This provides procurement justification for a probe compound that will not inherit off-target liabilities or assumptions from prior research, maximizing the value of new screening data.
- [1] ZINC20. ZINC000005099750. No known activity in ChEMBL 20. View Source
- [2] Ann, J. et al. Bioorg. Med. Chem. 24, 1231–1240 (2016). Compound 18 Ki for hTRPV1. View Source
